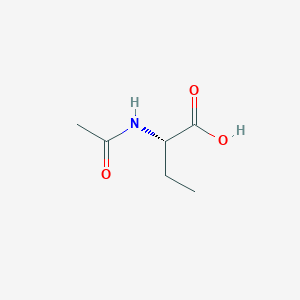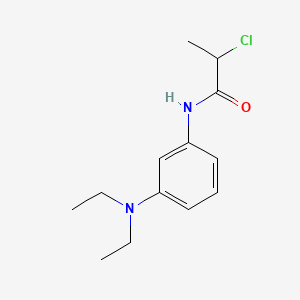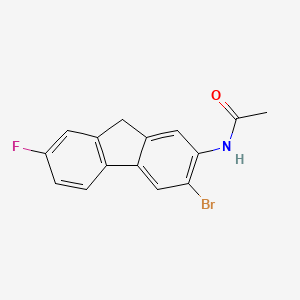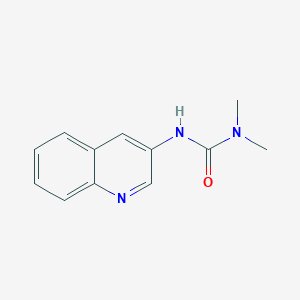
(2S)-2-acetamidobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Acetamido-butansäure ist eine organische Verbindung, die zur Klasse der Aminosäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Acetamidogruppe am zweiten Kohlenstoffatom einer Butansäurekette aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-Acetamido-butansäure beinhaltet typischerweise die Acylierung von (S)-2-Aminobutansäure. Eine gängige Methode ist die Reaktion von (S)-2-Aminobutansäure mit Essigsäureanhydrid unter kontrollierten Bedingungen, um (2S)-2-Acetamido-butansäure zu erhalten. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan in einem Temperaturbereich von 0-5 °C durchgeführt, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2S)-2-Acetamido-butansäure kann Verfahren mit größerem Maßstab umfassen, wie z. B. enzymatische Synthese oder Fermentation. Diese Verfahren werden für die großtechnische Produktion aufgrund ihrer Effizienz und Kosteneffektivität bevorzugt. Die enzymatische Synthese beinhaltet die Verwendung spezifischer Enzyme, die die Acylierungsreaktion katalysieren, während die Fermentation gentechnisch veränderte Mikroorganismen verwendet, um die Verbindung zu produzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (S)-2-aminobutanoic acid. One common method is the reaction of (S)-2-aminobutanoic acid with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as enzymatic synthesis or fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acylation reaction, while fermentation utilizes genetically modified microorganisms to produce the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S)-2-Acetamido-butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxoverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Acetamidogruppe in eine Aminogruppe umwandeln.
Substitution: Die Acetamidogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren und spezifische Lösungsmittel, um die Reaktion zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Oxoverbindungen führen, während die Reduktion Aminoverbindungen produzieren kann.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Acetamido-butansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.
Medizin: Es wird weiter geforscht, um potenzielle therapeutische Anwendungen zu untersuchen, einschließlich der Verwendung als Vorstufe für die Arzneimittelsynthese.
Industrie: Sie wird bei der Herstellung verschiedener chemischer Produkte und als Zwischenprodukt in der organischen Synthese eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von (2S)-2-Acetamido-butansäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Acetamidogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Enzymen und Rezeptoren teilnehmen, wodurch ihre Aktivität beeinflusst wird. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-2-Aminobutansäure: Die Vorstufe zu (2S)-2-Acetamido-butansäure, die sich durch das Vorhandensein einer Aminogruppe anstelle einer Acetamidogruppe unterscheidet.
(2S)-2-Acetamidopropansäure: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
(2S)-2-Acetamido-3-methylbutansäure: Ähnliche Struktur mit einer zusätzlichen Methylgruppe in der Kohlenstoffkette.
Einzigartigkeit
(2S)-2-Acetamido-butansäure ist durch ihre spezifische Acetamido-Substitution einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht sie in verschiedenen synthetischen und Forschungsanwendungen wertvoll, in denen spezifische Wechselwirkungen zwischen funktionellen Gruppen erforderlich sind.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S)-2-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
WZVZUKROCHDMDT-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)



![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)


